molecular formula C11H11F3O B15363974 3,3-dimethyl-1-(trifluoromethyl)-1H-2-benzofuran

3,3-dimethyl-1-(trifluoromethyl)-1H-2-benzofuran

Cat. No.: B15363974
M. Wt: 216.20 g/mol
InChI Key: HSFMERMKLOIYPW-UHFFFAOYSA-N
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Description

1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to an isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as benzene derivatives and trifluoromethylating agents.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Cyclization: The resulting intermediate undergoes cyclization to form the isobenzofuran ring structure.

  • Final Modifications: Further modifications, such as methylation, are performed to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles.

Major Products Formed:

Scientific Research Applications

1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound's derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound's reactivity and binding affinity to biological targets. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological assays, or therapeutic interventions.

Comparison with Similar Compounds

1,3-Dihydro-1,1-dimethyl-3-(trifluoromethyl)isobenzofuran is compared with other similar compounds to highlight its uniqueness:

  • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole:

  • 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate: Another reagent used in trifluoromethylation, but with a different core structure.

  • 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one: Similar in function but differing in molecular structure.

These compounds share the common feature of trifluoromethyl groups but differ in their core structures and specific applications.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

3,3-dimethyl-1-(trifluoromethyl)-1H-2-benzofuran

InChI

InChI=1S/C11H11F3O/c1-10(2)8-6-4-3-5-7(8)9(15-10)11(12,13)14/h3-6,9H,1-2H3

InChI Key

HSFMERMKLOIYPW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(O1)C(F)(F)F)C

Origin of Product

United States

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